molecular formula C8H15NO3S B165490 N-(3-Mercapto-3-methylbutyryl)-beta-alanine CAS No. 131068-51-4

N-(3-Mercapto-3-methylbutyryl)-beta-alanine

Cat. No. B165490
M. Wt: 205.28 g/mol
InChI Key: QMPIELCZGATVNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Mercapto-3-methylbutyryl)-beta-alanine, also known as MMB, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MMB is a derivative of beta-alanine, an amino acid that is naturally found in the body and is involved in the synthesis of carnosine, a dipeptide that acts as a buffer in muscle tissue. MMB has been shown to have various biochemical and physiological effects, making it a promising candidate for research in various fields.

Mechanism Of Action

The exact mechanism of action of N-(3-Mercapto-3-methylbutyryl)-beta-alanine is not fully understood, but it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of neurotransmitters in the brain. N-(3-Mercapto-3-methylbutyryl)-beta-alanine has also been shown to increase the expression of various antioxidant enzymes, which may contribute to its neuroprotective effects.

Biochemical And Physiological Effects

N-(3-Mercapto-3-methylbutyryl)-beta-alanine has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and modulation of neurotransmitter levels. N-(3-Mercapto-3-methylbutyryl)-beta-alanine has also been shown to increase the expression of various genes involved in energy metabolism and muscle growth, making it a potential candidate for sports medicine research.

Advantages And Limitations For Lab Experiments

One advantage of using N-(3-Mercapto-3-methylbutyryl)-beta-alanine in lab experiments is its relatively low toxicity and ease of synthesis. However, N-(3-Mercapto-3-methylbutyryl)-beta-alanine is a relatively new compound, and more research is needed to fully understand its potential advantages and limitations in lab experiments.

Future Directions

There are several future directions for research on N-(3-Mercapto-3-methylbutyryl)-beta-alanine, including further studies on its neuroprotective effects, its potential as a chemotherapeutic agent, and its use in sports medicine. Other potential areas of research include the development of new synthetic methods for N-(3-Mercapto-3-methylbutyryl)-beta-alanine and the investigation of its potential as a dietary supplement. Overall, N-(3-Mercapto-3-methylbutyryl)-beta-alanine is a promising compound that may have a wide range of therapeutic applications, and further research is needed to fully understand its potential.

Synthesis Methods

The synthesis of N-(3-Mercapto-3-methylbutyryl)-beta-alanine involves the reaction of 3-methylbutyric acid with thioacetic acid, followed by the addition of beta-alanine. The resulting compound is then purified through recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

N-(3-Mercapto-3-methylbutyryl)-beta-alanine has been studied extensively in various fields, including neuroscience, cancer research, and sports medicine. In neuroscience, N-(3-Mercapto-3-methylbutyryl)-beta-alanine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-(3-Mercapto-3-methylbutyryl)-beta-alanine has been shown to inhibit the growth of cancer cells and may have potential as a chemotherapeutic agent. In sports medicine, N-(3-Mercapto-3-methylbutyryl)-beta-alanine has been shown to improve athletic performance and may be useful in the treatment of muscle fatigue and soreness.

properties

CAS RN

131068-51-4

Product Name

N-(3-Mercapto-3-methylbutyryl)-beta-alanine

Molecular Formula

C8H15NO3S

Molecular Weight

205.28 g/mol

IUPAC Name

3-[(3-methyl-3-sulfanylbutanoyl)amino]propanoic acid

InChI

InChI=1S/C8H15NO3S/c1-8(2,13)5-6(10)9-4-3-7(11)12/h13H,3-5H2,1-2H3,(H,9,10)(H,11,12)

InChI Key

QMPIELCZGATVNY-UHFFFAOYSA-N

SMILES

CC(C)(CC(=O)NCCC(=O)O)S

Canonical SMILES

CC(C)(CC(=O)NCCC(=O)O)S

Other CAS RN

131068-51-4

synonyms

3-TMBA
N-(3-mercapto-3-methylbutyryl)-beta-alanine

Origin of Product

United States

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